Propargyl-PEG8-Boc: A Technical Guide for Researchers
Propargyl-PEG8-Boc: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Applications of a Versatile Heterobifunctional Linker in Drug Discovery and Bioconjugation.
Introduction
Propargyl-PEG8-Boc is a heterobifunctional molecule widely employed in the fields of chemical biology, drug discovery, and materials science. This polyethylene glycol (PEG)-based linker is characterized by the presence of a terminal propargyl group and a Boc-protected amine. The propargyl group facilitates covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The Boc-protected amine provides a stable, yet readily cleavable, functional handle for subsequent chemical modifications. The eight-unit PEG chain imparts increased hydrophilicity and biocompatibility to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.
This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of Propargyl-PEG8-Boc, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and subsequent deprotection are also provided.
Chemical Structure and Properties
Propargyl-PEG8-Boc is comprised of a propargyl group at one terminus of a discrete PEG8 linker and a tert-butyloxycarbonyl (Boc) protected amine at the other. The presence of these orthogonal functional groups allows for sequential and specific chemical modifications.
Table 1: Chemical and Physical Properties of Propargyl-PEG8-Boc
| Property | Value | Reference(s) |
| Molecular Formula | C24H45NO10 | [1][2] |
| Molecular Weight | 507.6 g/mol | [2] |
| CAS Number | 2183440-31-3 | [1][2] |
| Appearance | Pale yellow or colorless oily matter/solid | [][] |
| Purity | Typically >95% | [1][5] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
Applications in Research and Drug Development
The unique structural features of Propargyl-PEG8-Boc make it a valuable tool in a variety of research and drug development applications.
PROTAC Linker
A primary application of Propargyl-PEG8-Boc is as a linker in the synthesis of PROTACs.[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The linker component of a PROTAC is crucial for its efficacy, as the length and composition of the linker determine the spatial orientation of the target protein and the E3 ligase in the ternary complex.[9] The PEG8 chain of Propargyl-PEG8-Boc provides a flexible and hydrophilic spacer, which can improve the solubility and cell permeability of the resulting PROTAC.[9]
Bioconjugation and "Click Chemistry"
The terminal propargyl group of Propargyl-PEG8-Boc is a versatile handle for bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][12] This highly efficient and specific "click" reaction allows for the covalent attachment of Propargyl-PEG8-Boc to a wide range of azide-functionalized molecules, including proteins, peptides, nucleic acids, and small molecule drugs.[13][14] This enables the PEGylation of biomolecules, which can improve their stability, solubility, and pharmacokinetic profiles.
Experimental Protocols
The following are representative protocols for the use of Propargyl-PEG8-Boc in common laboratory procedures. These should be considered as a starting point, and optimization may be necessary for specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of Propargyl-PEG8-Boc to an azide-containing molecule.
Materials:
-
Propargyl-PEG8-Boc
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H2O)
-
Reaction vessel
-
Purification supplies (e.g., HPLC or silica gel chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Propargyl-PEG8-Boc in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.[15]
-
Prepare a 200 mM stock solution of THPTA in water.[15]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[15]
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized molecule (1 equivalent).
-
Add Propargyl-PEG8-Boc (1.2 equivalents).
-
Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.
-
In a separate tube, pre-mix CuSO4 (0.1 equivalents) and THPTA (0.2 equivalents) and let it stand for a few minutes.[15]
-
Add the CuSO4/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate (1 equivalent).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by an appropriate method (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours.
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of EDTA to chelate the copper.
-
Dilute the reaction mixture with an appropriate solvent and purify the product by preparative HPLC or silica gel chromatography.
-
Boc Deprotection under Acidic Conditions
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) as a solvent
-
Reaction vessel
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM in a round-bottom flask.[16]
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Monitoring and Work-up:
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.[16]
-
-
Product Precipitation:
-
Add cold diethyl ether to the residue to precipitate the deprotected product, typically as a salt (e.g., TFA or HCl salt).[16]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Mandatory Visualizations
The following diagrams illustrate key workflows involving Propargyl-PEG8-Boc.
Caption: Workflow for the synthesis of a PROTAC molecule using Propargyl-PEG8-Boc.
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. precisepeg.com [precisepeg.com]
- 2. t-Boc-N-Amido-PEG8-propargyl, 2183440-31-3 | BroadPharm [broadpharm.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. Propargyl-PEG8-Boc | TargetMol [targetmol.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 15. axispharm.com [axispharm.com]
- 16. benchchem.com [benchchem.com]
